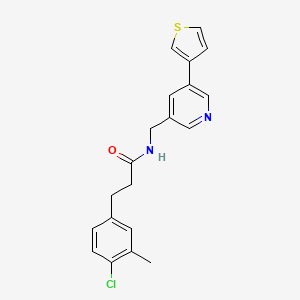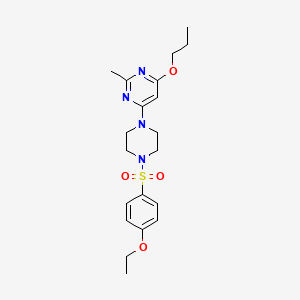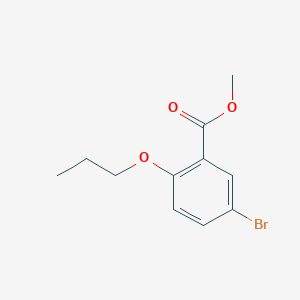![molecular formula C15H13ClF2N2O3 B2592586 2-chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-4-carboxamide CAS No. 1356757-92-0](/img/structure/B2592586.png)
2-chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-4-carboxamide, also known as JNJ-28312141, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
2-chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-4-carboxamide works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of other proteins. By inhibiting HSP90, this compound disrupts the function of several proteins that are essential for cancer cell survival and proliferation, as well as inflammatory and neurodegenerative processes.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects in preclinical studies. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In inflammatory cells, this compound has been found to reduce the production of reactive oxygen species and nitric oxide, as well as inhibit the activation of NF-κB and MAPK signaling pathways. In animal models of neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation, as well as improve cognitive and motor function.
实验室实验的优点和局限性
2-chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for HSP90, as well as its ability to inhibit multiple pathways involved in cancer, inflammation, and neurodegeneration. However, this compound also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high doses.
未来方向
There are several future directions for research on 2-chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-4-carboxamide. In cancer research, further studies are needed to investigate the efficacy of this compound in combination with other chemotherapy drugs, as well as its potential use in targeted therapy for specific cancer subtypes. In inflammation research, more studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory effects of this compound, as well as its potential use in the treatment of autoimmune diseases. In neurodegeneration research, further studies are needed to investigate the long-term effects of this compound on cognitive and motor function, as well as its potential use in the treatment of other neurodegenerative diseases.
合成方法
The synthesis of 2-chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-4-carboxamide involves the reaction between 2-chloronicotinoyl chloride and 3-(3,4-difluorophenoxy)-2-hydroxypropylamine in the presence of a base, followed by the addition of 4-aminopyridine and acetic anhydride. The resulting compound is then purified through column chromatography to obtain this compound with a purity of over 95%.
科学研究应用
2-chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-4-carboxamide has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been found to enhance the efficacy of chemotherapy drugs such as paclitaxel and doxorubicin.
In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a role in the pathogenesis of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF2N2O3/c16-14-5-9(3-4-19-14)15(22)20-7-10(21)8-23-11-1-2-12(17)13(18)6-11/h1-6,10,21H,7-8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZIXVFKIMVQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(CNC(=O)C2=CC(=NC=C2)Cl)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Bis[bis(chloromethyl)phosphoryloxy]ethane](/img/structure/B2592505.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[(2R)-oxolan-2-yl]propanoic acid](/img/structure/B2592508.png)
![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2592509.png)

![Methyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2592515.png)



![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide](/img/structure/B2592520.png)
![7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2592522.png)


